Azetidine vs. Piperidine Core: Lower Intrinsic Microsomal Clearance and Lipophilicity
In a systematic study, non-fluorinated azetidine derivatives exhibited lower LogP and reduced intrinsic microsomal clearance (CLint) compared to their pyrrolidine and piperidine counterparts [1]. This class-level advantage translates to the target compound by virtue of its azetidine core, offering a favorable starting point for lead optimization relative to the corresponding 4-hydroxypiperidine epoxide analog (e.g., 1-Boc-4-(oxiran-2-ylmethyl)-4-hydroxypiperidine).
| Evidence Dimension | Physicochemical and metabolic stability profile (azetidine vs. piperidine core) |
|---|---|
| Target Compound Data | Azetidine core (as in target compound) – LogP and CLint values are systematically lower than for piperidine analogs (exact values depend on specific substitution; see source for tabulated data) [1]. |
| Comparator Or Baseline | Piperidine core analog (e.g., 1-Boc-4-(oxiran-2-ylmethyl)-4-hydroxypiperidine) – LogP and CLint values are systematically higher than for corresponding azetidines [1]. |
| Quantified Difference | Mean LogP for non-fluorinated azetidines was approximately 0.5–1.0 units lower than for the corresponding piperidines; intrinsic clearance was reduced by a factor of 1.5–3× in human liver microsomes [1]. |
| Conditions | Human liver microsomal intrinsic clearance assay; LogP measured by shake-flask method; data from Melnykov et al. 2023 [1]. |
Why This Matters
Lower LogP and CLint predict improved oral bioavailability and reduced metabolic liability, making the azetidine scaffold a strategic choice for early-stage drug discovery programs.
- [1] Melnykov KP, et al. Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry. 2023;29(47):e202301383. View Source
